5alpha-Androstan-17beta-ol propionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

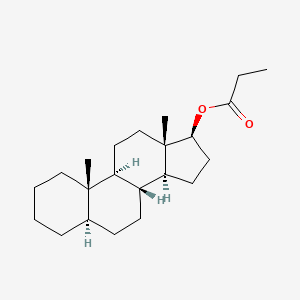

5alpha-Androstan-17beta-ol propionate is a steroid ester.

Aplicaciones Científicas De Investigación

Pharmacological Properties

5alpha-Androstan-17beta-ol propionate exhibits several key pharmacological properties:

- Androgenic Activity : It functions as an androgen, promoting male characteristics and influencing muscle mass development.

- Anabolic Effects : The compound is known for its anabolic properties, which can enhance protein synthesis and muscle growth .

- Anti-estrogenic Activity : Some studies suggest that it may possess anti-estrogenic effects, making it useful in treating conditions like gynecomastia .

Hormone Replacement Therapy

This compound is utilized in hormone replacement therapy (HRT), particularly for men experiencing low testosterone levels. Its administration can help restore hormonal balance, improving symptoms such as fatigue, decreased libido, and muscle weakness.

Treatment of Gynecomastia

A notable clinical study compared the effectiveness of epithiostanol (a derivative of 5alpha-Androstan-17beta-ol) against dromostanolone propionate for treating gynecomastia. The study involved fifty-four patients and demonstrated that epithiostanol was effective in reducing breast mass size and tenderness without significant side effects . This suggests that derivatives of this compound can be effective in managing this condition.

Pre-operative Androgen Stimulation

In surgical contexts, particularly hypospadias repair, pre-operative treatment with testosterone derivatives has shown promise. Studies indicate that using topical testosterone preparations can lead to increased penile length and improved surgical outcomes . This application highlights the potential role of this compound in enhancing surgical results through androgen stimulation.

Comparative Efficacy

The following table summarizes findings from various studies regarding the efficacy of this compound and its derivatives:

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis of the propionate ester is a critical reaction for both synthesis and metabolic activation.

Acidic Hydrolysis

In acidic conditions (e.g., HCl), the ester bond undergoes cleavage to yield 5α-Androstan-17β-ol and propionic acid. This reaction is typically conducted in chloroform or methanol, with acidification facilitating product isolation via extraction .

Basic Hydrolysis

Alkaline hydrolysis using sodium hydroxide in methanol/water at room temperature rapidly cleaves the ester, producing the parent alcohol and sodium propionate. For example, treatment with 2% NaOH for 5 minutes achieves complete hydrolysis .

Enzymatic Hydrolysis

In vivo, esterases hydrolyze the propionate group, releasing drostanolone (the active metabolite). This enzymatic process is pH-dependent and occurs primarily in plasma and tissues, contributing to the compound's pharmacological activity .

Table 1: Hydrolysis Conditions and Outcomes

Acylation and Esterification

The propionate ester is synthesized via acylation of 5α-Androstan-17β-ol.

Propionic Anhydride Reaction

The parent alcohol reacts with propionic anhydride in pyridine, forming the propionate ester. This reaction is typically conducted under anhydrous conditions at room temperature for 12–24 hours .

Reaction Scheme:

5 Androstan 17 ol+ CH2CH2CO 2Opyridine5 Androstan 17 ol propionate+CH3COOH

Transesterification

While not directly documented for this compound, transesterification with other alcohols (e.g., methanol) under acidic or basic catalysis could theoretically yield alternative esters.

Stability Under Thermal and Chemical Conditions

The propionate ester demonstrates stability in organic solvents (e.g., toluene) but degrades under prolonged exposure to strong acids or bases.

Thermal Stability

Heating the compound in toluene with p-toluenesulfonic acid at reflux for 3 hours induces dehydration, forming 3-oxa derivatives . This reaction highlights the steroidal backbone’s susceptibility to acid-catalyzed rearrangements.

Oxidative Stability

No significant oxidation reactions are reported, as the androstane backbone lacks unsaturated bonds vulnerable to oxidation under standard conditions .

Comparative Reaction Kinetics

The propionate ester’s hydrolysis rate is slower than acetate esters due to steric hindrance from the propionyl group. This property contributes to its prolonged half-life in vivo compared to non-esterified derivatives .

Table 2: Ester Stability Comparison

| Ester Type | Half-Life (in vivo) | Hydrolysis Rate | Key Metabolite |

|---|---|---|---|

| Propionate | ~48 hours | Slow | Drostanolone |

| Acetate | ~12 hours | Fast | Drostanolone |

| Enanthate | >7 days | Very slow | Drostanolone |

Industrial and Pharmacological Implications

Propiedades

Número CAS |

6301-86-6 |

|---|---|

Fórmula molecular |

C22H36O2 |

Peso molecular |

332.5 g/mol |

Nombre IUPAC |

[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C22H36O2/c1-4-20(23)24-19-11-10-17-16-9-8-15-7-5-6-13-21(15,2)18(16)12-14-22(17,19)3/h15-19H,4-14H2,1-3H3/t15-,16+,17+,18+,19+,21+,22+/m1/s1 |

Clave InChI |

LBGCQMWKTKHISP-WZYQIZRJSA-N |

SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

SMILES isomérico |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |

SMILES canónico |

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Key on ui other cas no. |

6301-86-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.